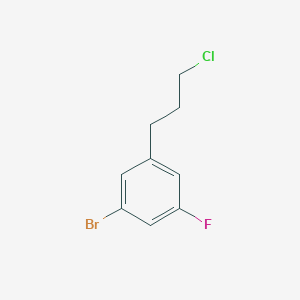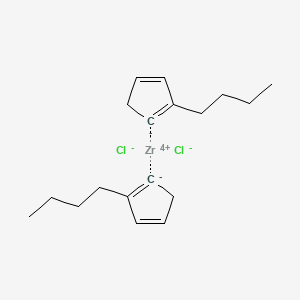
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride is a chemical compound known for its diverse applications in scientific research. This compound is particularly valuable due to its unique properties, making it useful in catalysis, polymerization, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of butylcyclopentadiene with zirconium tetrachloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butylcyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes. These products are often used as intermediates in further chemical transformations or as catalysts in various industrial processes .
Scientific Research Applications
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials, including high-performance polymers and composites
Mechanism of Action
The mechanism of action of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound acts as a Lewis acid, facilitating the activation of substrates in catalytic processes. The molecular targets and pathways involved include the coordination of the zirconium center with electron-rich ligands, leading to the formation of reactive intermediates that drive the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Bis(tert-butylcyclopentadienyl)zirconium(IV) dichloride
- Bis(n-butylcyclopentadienyl)zirconium(IV) dichloride
- Dibutylzirconocene dichloride
Uniqueness
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific butyl substitution on the cyclopentadiene ring, which imparts distinct steric and electronic properties. These properties enhance its performance as a catalyst in certain polymerization reactions compared to its similar compounds .
Properties
Molecular Formula |
C18H26Cl2Zr |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-butylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
CNESNCJBRYBOCU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)



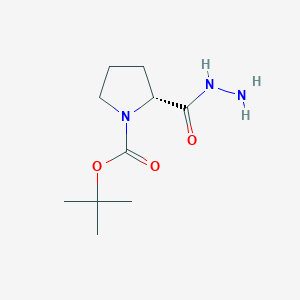
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
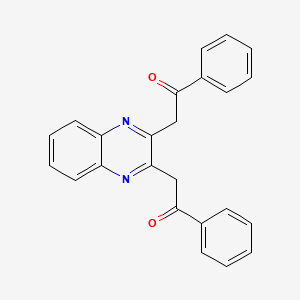
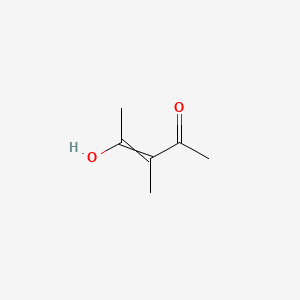
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)

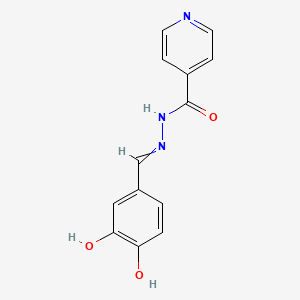
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
